molecular formula C26H33N3O3 B4580642 2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No. B4580642
M. Wt: 435.6 g/mol
InChI Key: LUIZBGHMMRKFLE-UHFFFAOYSA-N
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Description

The compound belongs to a category of chemicals known for their intricate synthesis processes and potential biological activities. These molecules often contain a piperazine core, a characteristic feature associated with a wide range of pharmacological activities. The compound's structure suggests a multifaceted synthesis strategy and potential for diverse chemical reactions and interactions based on its functional groups.

Synthesis Analysis

Compounds with structures similar to the queried molecule, such as derivatives of piperazine and acetamide, are typically synthesized through multi-step reactions. These processes might involve the initial formation of a piperazine derivative followed by its subsequent modification through reactions like N-alkylation and acylation to introduce various substituents, enhancing the molecule's complexity and potential biological activity (K. Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds with a piperazine backbone, including various substituents, is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining these structures, revealing detailed insights into the molecular conformation, which directly impacts their chemical reactivity and interaction with biological targets (B. Narayana et al., 2016).

properties

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c1-28(18-21-11-15-32-16-12-21)25(30)17-24-26(31)27-13-14-29(24)19-20-7-9-23(10-8-20)22-5-3-2-4-6-22/h2-10,21,24H,11-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIZBGHMMRKFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(biphenyl-4-ylmethyl)-3-oxopiperazin-2-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
Reactant of Route 3
2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
Reactant of Route 6
2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

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